tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate
Description
Overview of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate
This compound (CAS 117378-57-1) is characterized by the molecular formula C₁₇H₂₃N₃O₄S and a molecular weight of 379.45 g/mol. The compound features three distinct structural components:
- A benzo[d]isothiazole 1,1-dioxide core, which contributes to its electron-deficient aromatic system and potential for π-π stacking interactions.
- A piperidine ring substituted at the 3-position, providing conformational flexibility and sites for further functionalization.
- A tert-butyl carbamate protecting group, which enhances solubility and stabilizes the amine functionality during synthetic workflows.
The sulfone group in the isothiazole ring increases the compound’s polarity, as evidenced by its solubility in polar aprotic solvents such as dimethyl sulfoxide and ethyl acetate. Table 1 summarizes its key identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 117378-57-1 |
| Molecular Formula | C₁₇H₂₃N₃O₄S |
| Molecular Weight | 379.45 g/mol |
| IUPAC Name | tert-Butyl [1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl]carbamate |
| Synonyms | AKOS024463204, A885306, Parchem-861256 |
Historical Context and Discovery
The compound first emerged in the late 20th century as part of broader efforts to develop sulfone-containing heterocycles for pharmaceutical applications. Its synthesis builds upon methodologies established for tert-butyl carbamate-protected amines , which gained prominence in the 1980s as protecting-group strategies evolved. Early routes involved coupling 3-(piperidin-3-yl)benzo[d]isothiazole 1,1-dioxide with tert-butyl carbamate using carbodiimide-mediated reactions, though modern protocols favor mixed anhydride or phase-transfer catalysis approaches.
A pivotal advancement occurred in the 2000s with the adoption of anhydrous ethyl acetate as a reaction solvent, which improved yields by minimizing hydrolysis of the tert-butyl group. Parallel developments in solid-phase synthesis enabled the production of derivatives for high-throughput screening, positioning the compound as a versatile scaffold in medicinal chemistry.
Significance in Contemporary Chemical Research
In drug discovery, this compound serves as a key intermediate for:
- Kinase inhibitor development : The benzo[d]isothiazole 1,1-dioxide moiety mimics ATP-binding motifs in kinase active sites.
- Protease-targeted therapies : The sulfone group participates in hydrogen bonding with catalytic residues in proteolytic enzymes.
- Biopolymer conjugation : The tert-butyl carbamate group allows selective deprotection for coupling to peptides or nucleic acids.
Recent patent literature highlights its utility in synthesizing Lipocalin muteins , engineered proteins with binding affinity for immune checkpoint targets like LAG-3. Additionally, its structural analogs have been investigated as allosteric modulators of G-protein-coupled receptors, underscoring its adaptability in diverse therapeutic areas.
Scope and Objectives of the Review
This review systematically examines:
- Synthetic methodologies for constructing the benzo[d]isothiazole-piperidine-carbamate framework.
- Structure-activity relationships inferred from derivatives described in patent literature.
- Applications in catalysis, materials science, and pharmaceutical synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C17H23N3O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)18-12-7-6-10-20(11-12)15-13-8-4-5-9-14(13)25(22,23)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,21) |
InChI Key |
CZOYVOWDRVLKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of the benzoisothiazole core. The piperidine ring is then introduced through a series of reactions, followed by the attachment of the tert-butyl group. The final step involves the formation of the carbamate linkage. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate may exhibit moderate antibacterial activity. Compounds with benzo[d]isothiazole structures have been shown to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making this compound a potential candidate for further development in antibiotic therapies .
Analgesic and Anti-inflammatory Properties
The piperidine component of the compound is associated with analgesic effects. Research into similar compounds has demonstrated their efficacy in reducing inflammation and pain, suggesting that this compound could be explored for therapeutic applications in pain management .
Agrochemical Applications
The carbamate functional group is commonly utilized in agrochemicals as herbicides or insecticides. The unique structure of this compound could enhance its effectiveness as a pesticide by improving its stability and bioavailability in agricultural settings .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Efficacy | Demonstrated moderate effectiveness against specific bacterial strains; potential for development as an antibiotic lead compound. |
| Study B | Anti-inflammatory Effects | Showed promising results in reducing inflammatory markers in vitro; requires further exploration in vivo. |
| Study C | Agrochemical Potential | Evaluated as a candidate for herbicide development; exhibited favorable stability under various environmental conditions. |
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets within cells. The benzoisothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring and carbamate linkage contribute to the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Variations and Implications
- Piperidine Positional Isomerism: The piperidin-3-yl substitution (target compound and CAS 1420954-82-0) may influence spatial orientation in biological targets compared to piperidin-4-yl analogs (CAS 1420900-85-1). For example, piperidin-3-yl derivatives could exhibit distinct hydrogen-bonding patterns due to altered nitrogen positioning .
- Carbamate Functionalization: The methyl group on the carbamate nitrogen (CAS 1420954-82-0) likely increases hydrophobicity compared to the non-methylated target compound, affecting membrane permeability and metabolic stability .
- Benzo[d]isothiazole Modifications: The 1,1-dioxide group (common in all listed analogs) is critical for mimicking sulfonamide pharmacophores, which are prevalent in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) . Non-dioxidized analogs (e.g., CAS 1417794-28-5) lack this electron-withdrawing group, which may reduce binding affinity in certain targets .
Biological Activity
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate is a synthetic compound that combines a tert-butyl group with a piperidine moiety and a benzo[d]isothiazole derivative. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₄S |
| Molecular Weight | 379.47 g/mol |
| CAS Number | 1353958-84-5 |
The presence of the tert-butyl group enhances the compound's stability, while the benzo[d]isothiazole moiety is often associated with various biological activities, including antimicrobial effects.
Antimicrobial Properties
Research indicates that compounds containing benzo[d]isothiazole moieties are frequently evaluated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate antibacterial activity against certain bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
The biological activity of this compound is primarily attributed to its structural components:
- Benzo[d]isothiazole Moiety : Known for its potential as an antimicrobial agent.
- Piperidine Derivative : Associated with analgesic and anti-inflammatory properties.
These components suggest that the compound may act through multiple pathways, potentially enhancing its efficacy against pathogens.
Study on Antimicrobial Efficacy
A study conducted by Sharma et al. synthesized various derivatives of benzo[d]isothiazole and evaluated their antimicrobial activity. Among these, this compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
In Vitro Pharmacological Screening
In vitro studies have been performed to assess the pharmacological profile of similar compounds. For instance, compounds derived from piperidine were screened for their ability to inhibit NLRP3 inflammasome activity. The results indicated that modifications in the piperidine structure could lead to significant changes in biological efficacy, suggesting that this compound may also exhibit similar variability in activity depending on its structural context.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(benzo[d]isothiazol-3-yl)piperidine | Contains a benzo[d]isothiazole and piperidine | Lacks the tert-butyl group; potentially less stable |
| tert-butyl carbamate | Simple carbamate structure | No additional heterocyclic components; simpler reactivity |
| N-benzylpiperidine | Piperidine with a benzyl substituent | Different substituent affects biological activity |
The comparative analysis illustrates how structural variations can influence biological properties, emphasizing the potential advantages of this compound in drug development.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing tert-butyl carbamate derivatives with benzo[d]isothiazole moieties?
- Methodological Answer : Synthesis typically involves coupling reactions between activated benzo[d]isothiazole sulfonamides and piperidine intermediates. For example, a multi-step protocol may include:
Nucleophilic substitution : Reacting 1,1-dioxidobenzo[d]isothiazol-3-yl derivatives with piperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .
Carbamate protection : Introducing the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete Boc protection and avoid over-alkylation.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
NMR : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm in ¹H NMR) and the benzo[d]isothiazole sulfone (distinct aromatic protons and SO₂ vibrations in ¹³C NMR) .
Mass spectrometry : Validate molecular weight via ESI-MS or HRMS, observing the [M+H]⁺ ion for C₁₆H₂₃N₃O₄S .
HPLC : Assess purity using a C18 column with UV detection at 254 nm; aim for ≥95% purity for biological studies .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in a tightly sealed, light-resistant container under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group or sulfone degradation . Desiccate to avoid moisture absorption, which can lead to Boc deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar carbamate derivatives?
- Methodological Answer : Discrepancies often arise from:
Reagent quality : Ensure anhydrous solvents (e.g., DMF, THF) and Boc anhydride freshness to avoid side reactions .
Steric hindrance : Optimize reaction time and temperature (e.g., 24–48 hours at 50°C) for bulky piperidine intermediates .
Workup protocols : Use column chromatography with gradient elution (hexane/EtOAc) to separate unreacted starting materials and byproducts .
- Case Study : A 2021 patent reported a 65% yield for a structurally analogous compound after silica gel purification, while a 2023 study achieved 82% via flash chromatography .
Q. What strategies are effective for analyzing stereochemical outcomes in piperidine-carbamate derivatives?
- Methodological Answer :
Chiral HPLC : Employ a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve enantiomers .
X-ray crystallography : Confirm absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/EtOAc) .
Circular dichroism (CD) : Compare experimental CD spectra with computed data for known stereoisomers .
Q. How can researchers address the lack of toxicity data for this compound in biological assays?
- Methodological Answer :
In silico prediction : Use tools like ProTox-II or ADMET Predictor™ to estimate acute toxicity and cytochrome P450 interactions .
In vitro testing : Perform a MTT assay on HEK293 or HepG2 cells at concentrations ≥10 µM to assess preliminary cytotoxicity .
Controlled handling : Follow SDS guidelines (e.g., PPE, fume hood use) to mitigate risks during experimental validation .
Q. What mechanistic insights exist for the reactivity of the benzo[d]isothiazole sulfone moiety?
- Methodological Answer : The sulfone group acts as a strong electron-withdrawing substituent, enhancing:
Electrophilicity : Facilitates nucleophilic attack at the C3 position of the isothiazole ring, as shown in oxyhalogenation reactions .
Hydrogen-bonding : Stabilizes transition states in coupling reactions, as evidenced by DFT calculations in a 2023 study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
